molecular formula C21H26N4O2S B2559086 4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one CAS No. 933204-63-8

4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

Cat. No. B2559086
CAS RN: 933204-63-8
M. Wt: 398.53
InChI Key: SUEZBXOKOHBIHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule. Computational methods, such as density functional theory calculations, could be used to predict the molecular structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the azepan-1-yl group might be involved in reactions with acids or bases, while the pyridin-3-ylmethyl group might undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of the molecule, its melting and boiling points would depend on the strength of the intermolecular forces, and its reactivity would depend on the specific functional groups present .

Scientific Research Applications

Anti-Tubercular Agent

NCGC00275796-01 has been identified as a potential anti-tubercular agent. Research indicates that derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis . These studies suggest that NCGC00275796-01 could be part of a new class of drugs to treat tuberculosis, especially given the rise of drug-resistant strains.

Antimicrobial Activity

The compound has shown promise in antimicrobial activity. It has been part of studies involving the synthesis of novel derivatives that exhibit significant antimicrobial properties . This application is crucial in the development of new antibiotics to combat resistant bacteria.

Cannabinoid Receptor Agonist

NCGC00275796-01 derivatives have been discovered as a new class of CB2 agonists . These compounds could be used to develop treatments for inflammatory pain without the psychiatric side effects associated with CB1 receptor agonists.

Anticancer Activity

Derivatives of NCGC00275796-01 have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines . This suggests that the compound could be a starting point for the development of new anticancer drugs.

Antioxidant Properties

Research has indicated that certain derivatives of NCGC00275796-01 exhibit better antioxidant activities than ascorbic acid . Antioxidants are important in preventing oxidative stress, which can lead to chronic diseases such as cancer and heart disease.

Antistatic Additive in Materials

While not directly related to its biochemical applications, NCGC00275796-01 has been used as an antistatic additive in materials such as safety shoes and coatings with skin contact . This demonstrates the compound’s versatility and potential in various industrial applications.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is highly reactive, it might be hazardous to handle. Additionally, if the compound is intended to be used as a drug, there could be potential side effects or toxicity issues to consider .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential uses. For example, if the compound shows promising biological activity, it could be further developed as a drug .

properties

IUPAC Name

4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c26-19(24-11-3-1-2-4-12-24)15-28-20-17-8-5-9-18(17)25(21(27)23-20)14-16-7-6-10-22-13-16/h6-7,10,13H,1-5,8-9,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEZBXOKOHBIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

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